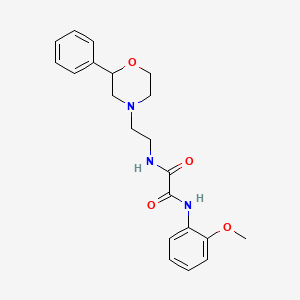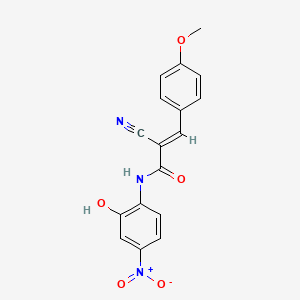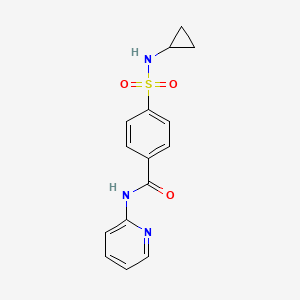
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. This compound is known to exhibit potent biological activities, making it a promising candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is primarily through the inhibition of target enzymes. For instance, the compound binds to the active site of carbonic anhydrase, preventing the hydration of carbon dioxide and the subsequent formation of bicarbonate ions. This inhibition leads to a decrease in the pH of the extracellular environment, which can be exploited for therapeutic purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide are diverse and depend on the specific enzyme targeted. For instance, inhibition of histone deacetylase can lead to the activation of tumor suppressor genes, leading to the suppression of cancer cell growth. Inhibition of PARP can lead to the accumulation of DNA damage, leading to cell death in cancer cells.
实验室实验的优点和局限性
The advantages of using 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide in lab experiments include its potent inhibitory activity against various enzymes, its relatively simple synthesis method, and its potential for the development of novel therapeutic agents. However, limitations include its potential toxicity and the need for further optimization to improve its efficacy and selectivity.
未来方向
There are several potential future directions for the research of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide. These include:
1. Optimization of the compound to improve its efficacy and selectivity for specific enzymes.
2. Investigation of the compound's potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the compound's potential as a tool for biochemical research, such as the study of enzyme function and regulation.
4. Investigation of the compound's potential as a diagnostic tool, such as in the detection of cancer cells.
Conclusion
In conclusion, 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide is a promising chemical compound with potential applications in various fields of scientific research. Its potent inhibitory activity against various enzymes, coupled with its relatively simple synthesis method, makes it an attractive candidate for the development of novel therapeutic agents. Further research is needed to fully explore the potential of this compound in various applications.
合成方法
The synthesis of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine, followed by the reaction of the resulting compound with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of a base to obtain the final product.
科学研究应用
The potential applications of 4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and poly(ADP-ribose) polymerase (PARP). These enzymes play critical roles in various physiological processes and are often dysregulated in diseases such as cancer, neurodegenerative disorders, and inflammation.
属性
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15(17-14-3-1-2-10-16-14)11-4-8-13(9-5-11)22(20,21)18-12-6-7-12/h1-5,8-10,12,18H,6-7H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDMDZKYGBXGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylsulfamoyl)-N-pyridin-2-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2550040.png)
![5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2550041.png)
![N-(4-ethylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2550042.png)
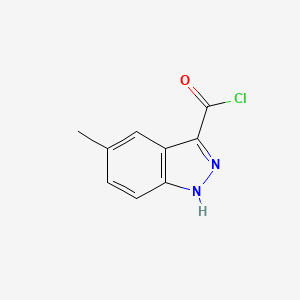

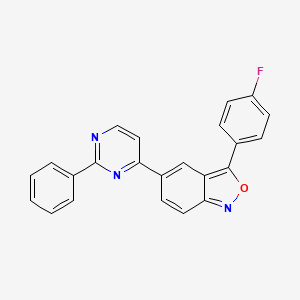
![3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2550052.png)
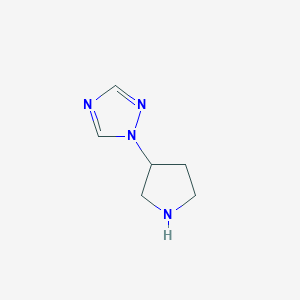
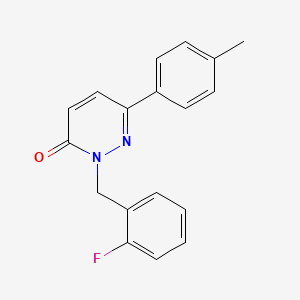

![N-[(3-{4-[(ethylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2550059.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)
